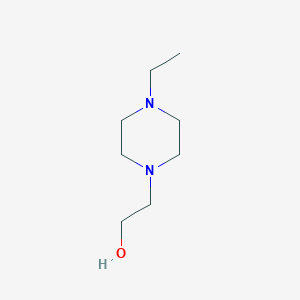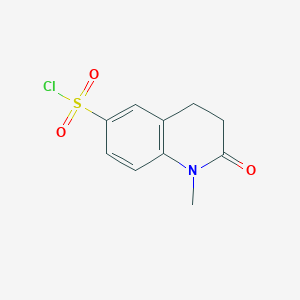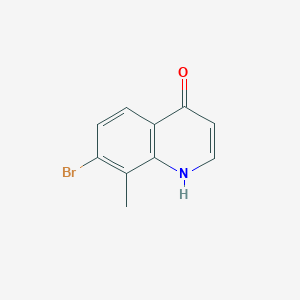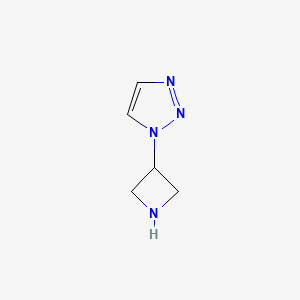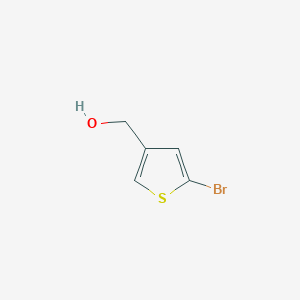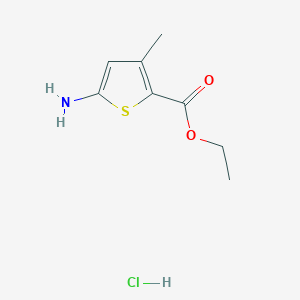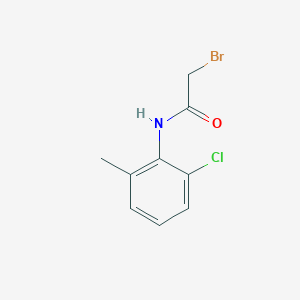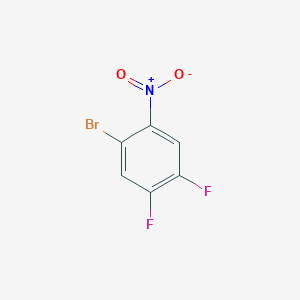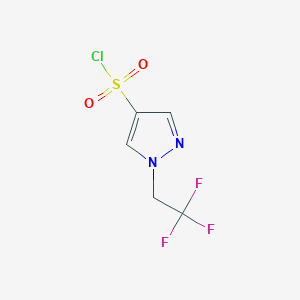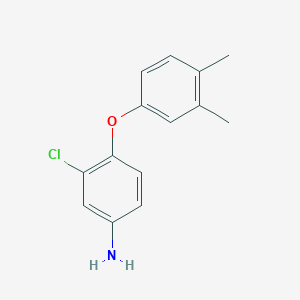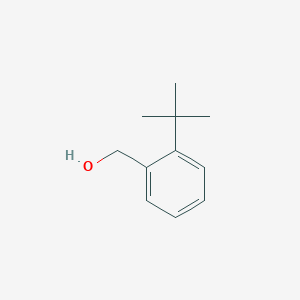
(2-Tert-butylphenyl)methanol
概要
説明
(2-Tert-butylphenyl)methanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
将来の方向性
The potential applications of “(2-Tert-butylphenyl)methanol” are vast. It’s used as an intermediate in the production of antioxidants , and its potential in cancer research is being explored . Further investigation and exploration of its potential would contribute to its application as a novel therapeutic agent in the future .
作用機序
Target of Action
It is structurally related to bis(2,4-di-tert-butylphenyl)phosphate (bdtbpp), a known cell growth inhibitor . Therefore, it may interact with similar cellular targets, potentially influencing cell growth and proliferation.
Mode of Action
It’s worth noting that tert-butyl groups are often involved in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, forming a cationic intermediate. This intermediate then loses a proton, regenerating the aromatic ring and resulting in a substitution product . This mechanism could potentially be involved in the compound’s interactions with its targets.
Biochemical Pathways
It’s known that methanol can be metabolized into various products through different pathways . Methanol can be oxidized to CO2 or enter carbon metabolic pathways, leading to the production of various chemicals . It’s plausible that (2-Tert-butylphenyl)methanol could be metabolized through similar pathways.
Pharmacokinetics
It’s known that the compound is a colorless oil that dissolves in basic water , which could potentially influence its absorption and distribution in the body
Result of Action
It’s structurally related to bdtbpp, which is known to inhibit cell growth . Therefore, it’s possible that this compound could have similar effects, potentially influencing cell growth and proliferation.
Action Environment
It’s known that the compound is a colorless oil that dissolves in basic water , suggesting that its action could potentially be influenced by the pH of its environment
特性
IUPAC Name |
(2-tert-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUGGQFEZYGJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600328 | |
| Record name | (2-tert-Butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-35-2 | |
| Record name | 2-(1,1-Dimethylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21190-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-tert-Butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
